molecular formula C10H11F2NO3 B12472474 (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime

(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime

Katalognummer: B12472474
Molekulargewicht: 231.20 g/mol
InChI-Schlüssel: LAIMKALSOILNKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime is a chemical compound that has garnered attention in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime typically involves the following steps:

    Formation of the Benzaldehyde Derivative: The starting material, 3-methoxybenzaldehyde, undergoes a reaction with 2,2-difluoroethanol in the presence of a suitable catalyst to form 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde.

    Oximation: The aldehyde group of 4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde is then converted to its oxime form using hydroxylamine hydrochloride under basic conditions, such as sodium acetate in ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzaldehyde oxime derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Wirkmechanismus

The mechanism of action of (E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The difluoroethoxy and methoxy substituents can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A compound with a similar benzaldehyde core but different substituents.

    3-(2,2-Difluoroethoxy)-4-methylthiophene-2-carboxylic acid: Another compound featuring the difluoroethoxy group.

Uniqueness

(E)-4-(2,2-difluoroethoxy)-3-methoxybenzaldehyde oxime is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both difluoroethoxy and methoxy groups enhances its versatility in chemical synthesis and potential biological activities.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C10H11F2NO3

Molekulargewicht

231.20 g/mol

IUPAC-Name

N-[[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methylidene]hydroxylamine

InChI

InChI=1S/C10H11F2NO3/c1-15-9-4-7(5-13-14)2-3-8(9)16-6-10(11)12/h2-5,10,14H,6H2,1H3

InChI-Schlüssel

LAIMKALSOILNKY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C=NO)OCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.